molecular formula C22H15NO2 B14673356 2,5,6-Triphenyl-4H-1,3-oxazin-4-one CAS No. 40048-21-3

2,5,6-Triphenyl-4H-1,3-oxazin-4-one

Cat. No.: B14673356
CAS No.: 40048-21-3
M. Wt: 325.4 g/mol
InChI Key: RBLCPKLVFRURRV-UHFFFAOYSA-N
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Description

2,5,6-Triphenyl-4H-1,3-oxazin-4-one is a chemical compound known for its unique structure and properties It belongs to the oxazine family, which is characterized by a six-membered ring containing one nitrogen and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5,6-Triphenyl-4H-1,3-oxazin-4-one typically involves the reaction of aryl oximes with diphenylcyclopropenone in the presence of a silver oxide catalyst. The reaction is carried out in a Schlenk tube under a nitrogen atmosphere at elevated temperatures (around 80°C) for several hours. The product is then purified using flash chromatography on silica gel .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2,5,6-Triphenyl-4H-1,3-oxazin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amines.

Scientific Research Applications

2,5,6-Triphenyl-4H-1,3-oxazin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5,6-Triphenyl-4H-1,3-oxazin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: 2,5,6-Triphenyl-4H-1,3-oxazin-4-one is unique due to its specific substitution pattern on the oxazine ring, which imparts distinct chemical and biological properties

Properties

CAS No.

40048-21-3

Molecular Formula

C22H15NO2

Molecular Weight

325.4 g/mol

IUPAC Name

2,5,6-triphenyl-1,3-oxazin-4-one

InChI

InChI=1S/C22H15NO2/c24-21-19(16-10-4-1-5-11-16)20(17-12-6-2-7-13-17)25-22(23-21)18-14-8-3-9-15-18/h1-15H

InChI Key

RBLCPKLVFRURRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC(=NC2=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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